Endostatin was first identified in murine hemangioendothelioma cells in 1997, marking a significant advancement in cancer research. It is classified as an angiogenesis inhibitor and is specifically noted for its ability to inhibit endothelial cell proliferation and migration, thereby reducing tumor growth . The compound is primarily sourced from recombinant techniques using genetically modified organisms to produce the protein fragment.
The synthesis of Endostatin (84-114)-NH2 involves solid-phase peptide synthesis, a common method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain, with the final product being cleaved from the resin support. The specific sequence for JKC367 is:
Sequence: H2N-Pro-Gly-Ala-Arg-Ile-Phe-Ser-Phe-Asp-Gly-Lys-Asp-Val-Leu-Arg-His-Pro-Thr-Trp-Pro-Gln-Lys-Ser-Val-Trp-His-Gly-Ser-Asp-Pro-Asn-NH2
This sequence highlights the complexity and specificity required in synthesizing bioactive peptides .
The molecular structure of Endostatin (84-114)-NH2 can be characterized by its complex arrangement of amino acids that contribute to its biological activity. The peptide's secondary structure may include alpha-helices or beta-sheets, typically stabilized by hydrogen bonds between the backbone amides and carbonyls. The precise three-dimensional conformation is critical for its interaction with biological targets, particularly receptors involved in angiogenesis.
Endostatin (84-114)-NH2 functions primarily through non-covalent interactions with various receptors on endothelial cells, leading to downstream signaling events that inhibit angiogenesis. Key reactions include:
These interactions highlight the compound's role as a modulator in cellular processes critical for tumor progression.
The mechanism by which Endostatin (84-114)-NH2 exerts its effects involves several key processes:
Research indicates that these mechanisms collectively contribute to its anti-tumor effects by limiting the vascularization necessary for tumor growth .
Endostatin (84-114)-NH2 exists as a white to off-white powder at room temperature. It is soluble in aqueous solutions, making it suitable for various biological assays.
Endostatin (84-114)-NH2 has significant potential applications in cancer therapy due to its anti-angiogenic properties. Its uses include:
The ongoing research into Endostatin's mechanisms continues to reveal new therapeutic potentials, positioning it as a valuable compound in oncology and vascular biology .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4